molecular formula C16H21N3OS B2548038 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide CAS No. 478256-97-2

4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide

Cat. No. B2548038
CAS RN: 478256-97-2
M. Wt: 303.42
InChI Key: ZJDRGHQYVQBNNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide involves various chemical reactions where key functional groups are introduced or modified. For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides is achieved by reacting aminopyridines with imidazolide derivatives of benzothiazine carboxylic acids . Similarly, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group facilitates the Pd(II)-catalyzed C-H activation/functionalization of carboxamide systems, leading to various arylated and oxygenated carboxamides . These methods demonstrate the versatility of benzothiazole derivatives in synthesizing complex molecules with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis. These techniques confirm the structure of synthesized compounds and provide insights into the conformation of the benzothiazine nucleus and its spatial arrangement with other molecular fragments . The X-ray structures of representative compounds further elucidate the regio- and stereoselectivity of the reactions involved in the synthesis .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including hydration, photolysis, and reactions with nucleophiles such as azides and deoxyguanosine. The 4-(benzothiazol-2-yl)phenylnitrenium ion, for example, is a reactive intermediate that can form adducts with nucleophiles, demonstrating the potential reactivity of benzothiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The mutual arrangement of the benzothiazine and pyridine fragments affects their analgesic and anti-inflammatory activities . The synthesized compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, as well as diuretic activity . The antimicrobial activity of these compounds is also influenced by their molecular properties, as shown by the relationship between antimicrobial activity and molecular descriptors .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are versatile heterocyclic compounds with extensive pharmaceutical applications. They possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and particularly, anticancer properties. The structural simplicity of benzothiazoles, especially the 2-arylbenzothiazoles, is being explored for the development of chemotherapeutic agents. Their ability to serve as ligands for various biomolecules makes them attractive candidates for the treatment of numerous diseases and disorders. This significance highlights the increasing importance of the benzothiazole nucleus in drug discovery and development (Kamal, A., Hussaini Syed, M. A., & Mohammed, S. M., 2015).

DNA Binding Properties

Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, are examples of benzothiazole derivatives. These compounds are utilized in various biological applications, including fluorescent DNA staining, chromosome analysis, and nuclear DNA content evaluation. Their unique binding characteristics also offer potential as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding DNA sequence recognition (Issar, U., & Kakkar, R., 2013).

Anticancer and Antimicrobial Activities

Advancements in the study of benzothiazole derivatives have revealed their extensive pharmacological activities. Beyond their antimicrobial and analgesic properties, these compounds have shown significant anticancer activity. The molecular structures of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, based on the benzothiazole skeleton, underscore the nucleus's role in developing therapies for various conditions (Sumit, Kumar, A., & Mishra, A., 2020).

Structural Modifications for Chemotherapeutic Applications

Recent studies have focused on the structural modifications of benzothiazole derivatives to develop new antitumor agents. These derivatives have been recognized for their potential in cancer therapy, prompting further research into their pharmacokinetics, toxicity, and therapeutic applications. The exploration of benzothiazole conjugates has shown promising results in enhancing the efficacy of cancer treatments while reducing dosage requirements (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling benzothiazoles, piperidines, and carboxamides, as they can be harmful if ingested, inhaled, or come into contact with the skin .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-2-9-17-16(20)19-10-7-12(8-11-19)15-18-13-5-3-4-6-14(13)21-15/h3-6,12H,2,7-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRGHQYVQBNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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